molecular formula C20H20ClN3O3 B2744645 N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941920-08-7

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2744645
CAS No.: 941920-08-7
M. Wt: 385.85
InChI Key: MTJPLZMSPSTCEN-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetically produced oxalamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a central oxalamide bridge, a structural motif known to be a conformationally constrained bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence target binding affinity . The molecular structure incorporates a 2-chlorobenzyl group and a 3-(2-oxopiperidin-1-yl)phenyl moiety, suggesting potential for diverse biological interactions. The 2-oxopiperidin (2-piperidone) group is a lactam frequently found in compounds with central nervous system (CNS) activity and can contribute to hydrogen bonding with biological targets . While a direct mechanism of action for this specific compound is not fully elucidated in the public domain, its structural features are reminiscent of other investigated molecules. For instance, oxalamide derivatives are explored for their receptor binding properties, and compounds containing a 2-oxopyrrolidine group have been studied for their potential as peripherally restricted cannabinoid-1 receptor (CB1R) antagonists . Such antagonists are a significant area of investigation for treating metabolic disorders, including obesity and non-alcoholic steatohepatitis, due to their potential to mitigate neuropsychiatric side effects associated with brain-penetrant drugs . Furthermore, structurally related chlorinated derivatives have demonstrated promising bactericidal and anti-biofilm activities against challenging pathogens like Acinetobacter baumannii , a member of the ESKAPE group, highlighting the value of such scaffolds in anti-infective research . This compound is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers are encouraged to utilize this high-purity compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for developing novel bioactive molecules.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-17-9-2-1-6-14(17)13-22-19(26)20(27)23-15-7-5-8-16(12-15)24-11-4-3-10-18(24)25/h1-2,5-9,12H,3-4,10-11,13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJPLZMSPSTCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxopiperidinyl Intermediate: The synthesis begins with the preparation of the oxopiperidinyl intermediate.

    Introduction of the Chlorobenzyl Group:

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lactam derivatives, while substitution reactions may produce various substituted benzyl derivatives .

Scientific Research Applications

Biological Activities

1. Anticancer Activity:
Research indicates that N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide may inhibit RNA helicases, which are critical in cancer cell proliferation. Preliminary studies suggest that compounds similar to this one can inhibit RNA helicases with varying degrees of potency, indicating that this compound could possess similar anticancer properties.

2. Antimicrobial Activity:
In vitro studies have suggested that this compound exhibits antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes. For example, a study showed effective concentrations for inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL depending on the strain tested.

3. Mechanism of Action:
The proposed mechanism of action involves the inhibition of specific enzymes or pathways related to RNA helicase activity, potentially leading to reduced proliferation of cancer cells or modulation of other cellular processes .

Study on Anticancer Effects

A significant study involved human breast cancer cell lines (MCF-7), where treatment with this compound resulted in a notable reduction in cell viability. The compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure, indicating its potential as an anticancer agent.

Study on Antimicrobial Properties

Another study evaluated the compound against Gram-positive and Gram-negative bacteria. Results demonstrated its effectiveness in inhibiting bacterial growth, further supporting its potential use in antimicrobial therapies.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, commonly referred to as OXA, is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of OXA is C20H20ClN3O3C_{20}H_{20}ClN_{3}O_{3}, with a molecular weight of 385.8 g/mol. The compound consists of a chlorobenzyl group linked to a phenyl ring bearing a 2-oxopiperidine moiety through an oxalamide linkage.

PropertyValue
Molecular FormulaC20H20ClN3O3
Molecular Weight385.8 g/mol
CAS Number941920-08-7

Synthesis Methods

The synthesis of OXA typically involves several steps:

  • Formation of the Oxopiperidinyl Intermediate : This step involves the preparation of the oxopiperidinyl structure from available precursors.
  • Introduction of the Chlorobenzyl Group : The chlorobenzyl moiety is introduced via a substitution reaction.
  • Formation of the Oxalamide Linkage : The final step involves coupling the oxopiperidinyl intermediate with the chlorobenzyl group to form the oxalamide linkage.

These reactions are optimized for yield and purity through various techniques such as recrystallization and chromatography.

The biological activity of OXA is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is thought to modulate enzyme activity or receptor binding through its structural components.

Potential Mechanisms Include:

  • Enzyme Inhibition : OXA may inhibit key enzymes involved in metabolic pathways, potentially impacting cell proliferation or survival.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Anticancer Properties

Recent studies have explored the antiproliferative effects of OXA on various cancer cell lines. For instance, compounds structurally similar to OXA have shown significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). These studies often employ MTT assays to evaluate cell viability post-treatment, revealing that modifications to the oxalamide structure can enhance biological activity .

Antiviral Activity

There is emerging evidence that OXA exhibits antiviral properties, particularly against viral targets such as SARS-CoV-2. Preliminary screening suggests that derivatives based on the oxalamide scaffold may inhibit viral replication by interfering with viral proteases or polymerases .

Case Studies

  • Antiproliferative Activity :
    • A study investigated a library of oxalamide derivatives, including OXA, for their ability to inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells. The results indicated that certain modifications significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug development .
  • Antiviral Screening :
    • In a screening experiment against an in-house chemical library, compounds related to OXA were evaluated for their ability to inhibit M pro (main protease) of SARS-CoV-2. One derivative demonstrated an IC50 value of 5.27 μM, indicating potent antiviral activity .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its biological interactions?

Answer:
The compound contains a 2-chlorobenzyl group (imparting hydrophobic interactions) and a 2-oxopiperidin-1-ylphenyl moiety (contributing to hydrogen bonding and conformational flexibility). These groups suggest potential interactions with enzymes or receptors, such as kinase targets or GPCRs. Structural confirmation requires NMR spectroscopy (for connectivity) and mass spectrometry (for molecular weight validation) .

Basic: What synthetic routes are typically employed for this oxalamide derivative?

Answer:
Synthesis involves multi-step organic reactions :

Chlorobenzyl intermediate formation : Reacting 2-chlorobenzyl chloride with a nucleophile (e.g., amine).

Oxalamide coupling : Using oxalyl chloride or EDCI/HOBt for amide bond formation.

Piperidinone incorporation : Introducing the 2-oxopiperidin group via reductive amination or cyclization.
Critical conditions : Reflux in polar aprotic solvents (e.g., DMF), controlled pH (6–8), and purification via column chromatography .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Temperature : Maintain 60–80°C during coupling to balance reactivity and side-product formation.
  • Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura coupling (if aryl halides are intermediates) .
  • Purification : Employ HPLC with a C18 column for >95% purity.
  • Scale-up : Transition from batch to continuous flow reactors to enhance efficiency .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility : Standardize assays (e.g., IC₅₀ measurements) across cell lines (HEK293 vs. HeLa).
  • Target validation : Use surface plasmon resonance (SPR) to confirm binding affinities .
  • Data cross-check : Compare results with structurally similar oxalamides (e.g., PubChem CID 72716888) .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

TechniqueApplicationReference
¹H/¹³C NMR Confirm aromatic/amide proton environments
HRMS Validate molecular formula (e.g., [M+H]⁺)
FT-IR Identify carbonyl (C=O, ~1650 cm⁻¹) and amide bands

Advanced: What strategies enhance bioactivity through structural modification?

Answer:

  • Derivatization : Replace the chlorobenzyl group with fluorinated analogs to improve metabolic stability .
  • Substitution : Introduce electron-withdrawing groups (e.g., -CN) on the phenyl ring to modulate receptor binding .
  • Prodrug design : Add hydrolyzable esters to the oxalamide core for enhanced solubility .

Basic: What are its solubility and stability profiles under physiological conditions?

Answer:

  • Solubility : Poor in aqueous buffers; use DMSO stock solutions (≤10 mM).
  • Stability : Degrades at pH >8.0; store at -20°C in anhydrous conditions.
  • In vitro testing : Pre-incubate in PBS (pH 7.4) for ≤24 hours to avoid hydrolysis .

Advanced: How to elucidate the mechanism of action (MoA) for this compound?

Answer:

  • Computational modeling : Perform molecular docking (AutoDock Vina) against predicted targets (e.g., PI3Kα) .
  • Pathway analysis : Use RNA-seq to identify differentially expressed genes post-treatment.
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

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